This compound falls under the category of sulfonamides, which are derivatives of sulfanilamide. Sulfonamides are known for their antibacterial properties and have been widely used in pharmaceuticals. The specific structure of N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide suggests potential applications in targeting specific biological pathways due to its unique fluorinated aromatic system.
The synthesis of N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide has been achieved through several methods, primarily involving the reaction of 2,4-difluoroaniline with propane-1-sulfonyl chloride.
The use of microwave-assisted organic synthesis (MAOS) significantly enhances the efficiency and yield of the synthesis process, allowing for rapid formation of the desired sulfonamide compound.
N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide features a complex molecular structure that includes:
The compound's structural formula can be represented as follows:
The SMILES notation for this compound is CCC(S(=O)(=O)N)c1ccc(c(c1F)F)N
.
N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide can participate in various chemical reactions typical for sulfonamides:
The reactions typically require mild conditions and can be optimized based on solvent choice and temperature adjustments.
The mechanism of action for N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide likely involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
Studies have shown that modifications in the aromatic system (such as fluorination) can enhance binding affinity to target enzymes, potentially increasing efficacy against resistant bacterial strains .
Analytical techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide insights into its structural characteristics:
N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide has several applications in scientific research:
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3